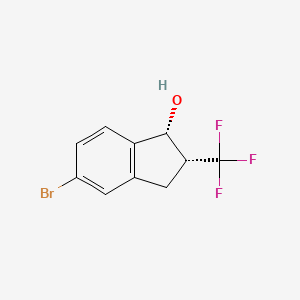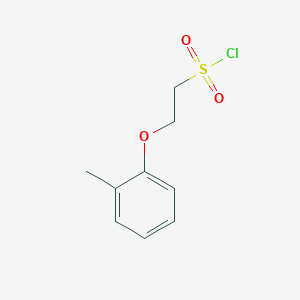
2-(O-tolyloxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(O-tolyloxy)ethane-1-sulfonyl chloride is an organic compound with the chemical formula C9H11ClO3S. It is a white crystalline solid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various drugs and pesticides .
Preparation Methods
2-(O-tolyloxy)ethane-1-sulfonyl chloride can be synthesized by reacting 2-(O-tolyloxy)ethane-1-ol with sulfuryl chloride. The specific procedure involves adding 2-(O-tolyloxy)ethane-1-ol and triethylamine together, then gradually adding sulfuryl chloride and allowing the reaction to proceed at low temperature for several hours. After the reaction, the product is filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
2-(O-tolyloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common reagents used in these reactions include sulfuryl chloride for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfides .
Scientific Research Applications
2-(O-tolyloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of biologically active molecules.
Medicine: It is used in the synthesis of drugs, including those for treating epilepsy.
Industry: It is used as a component in pesticides for controlling various pests
Mechanism of Action
The mechanism of action of 2-(O-tolyloxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The compound reacts with nucleophiles, leading to the formation of sulfonamide bonds. This reaction is facilitated by the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
2-(O-tolyloxy)ethane-1-sulfonyl chloride can be compared with other similar compounds such as tosyl chloride and mesyl chloride. These compounds also contain sulfonyl chloride groups and are used in similar types of reactions. this compound is unique due to the presence of the O-tolyloxy group, which can influence its reactivity and the types of products formed in reactions .
Similar compounds include:
- Tosyl chloride (p-toluenesulfonyl chloride)
- Mesyl chloride (methanesulfonyl chloride)
- Chloromethanesulfonyl chloride .
Properties
Molecular Formula |
C9H11ClO3S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
2-(2-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-8-4-2-3-5-9(8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3 |
InChI Key |
RFWIETRWWZJBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


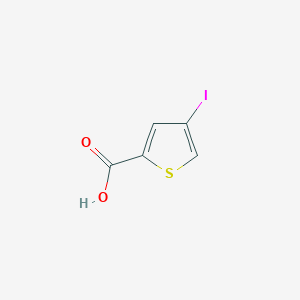
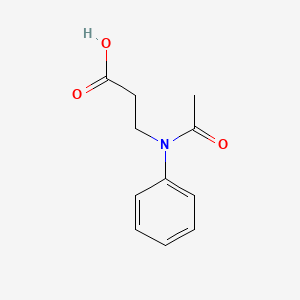
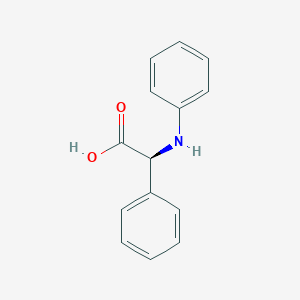
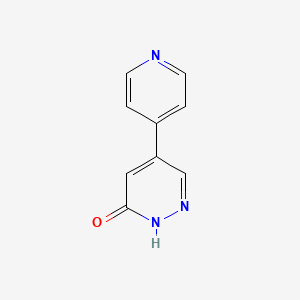
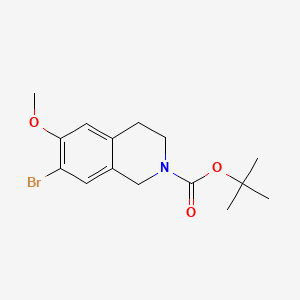
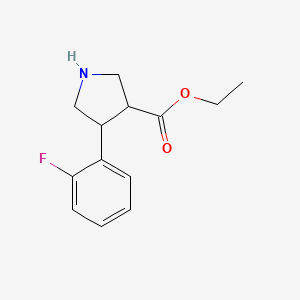
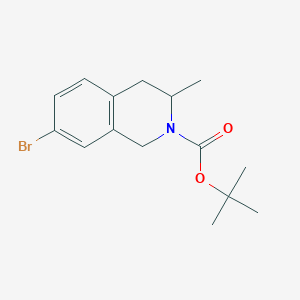
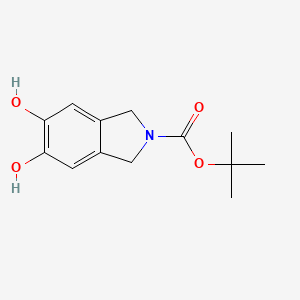
![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
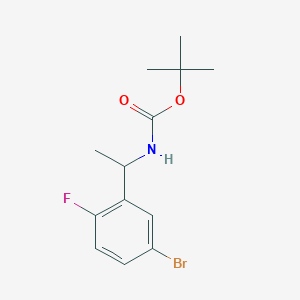
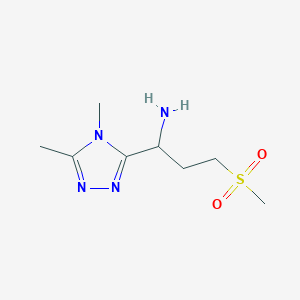
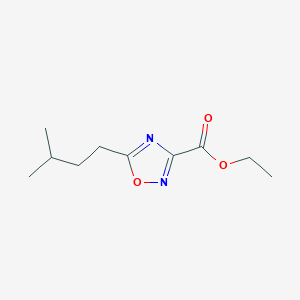
![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
